molecular formula C11H22N4O2 B7896832 D-azidovaline CHA salt

D-azidovaline CHA salt

Cat. No.: B7896832
M. Wt: 242.32 g/mol
InChI Key: YMXXCNHHCIMTCV-FZSMXKCYSA-N
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Description

D-Azidovaline CHA salt (CAS 1286670-83-4) is a synthetic amino acid derivative where the valine backbone is modified with an azide (-N₃) group at the α-carbon and paired with a cyclohexylammonium (CHA) counterion. This compound is part of a broader class of azido amino acids, which are widely utilized in bioorthogonal chemistry, particularly in click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for peptide labeling, drug conjugation, and proteomics research . The D-configuration confers resistance to enzymatic degradation, making it advantageous for applications requiring metabolic stability .

Properties

IUPAC Name

(2R)-2-azido-3-methylbutanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXXCNHHCIMTCV-FZSMXKCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-azidovaline CHA salt typically involves the introduction of an azido group to the valine molecule. This can be achieved through a series of chemical reactions, including the protection of functional groups, azidation, and deprotection steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

D-azidovaline CHA salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives of this compound. These products can be further utilized in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Azido Amino Acid CHA Salts

Compound Name CAS Number Price (USD/g) Structural Features Key Applications
This compound 1286670-83-4 150.00 Branched isopropyl side chain Peptide synthesis, steric shielding in click reactions
D-Azidomethionine CHA salt 1286670-97-0 140.00 Thioether-containing side chain Thiol-reactive conjugations, redox studies
D-Azidophenylalanine CHA salt 1286670-95-8 140.00 Aromatic benzyl side chain Hydrophobic tagging, membrane permeability studies
D-Azidoalanine CHA salt 1286671-07-5 170.00 Simple methyl side chain Basic model for azide reactivity studies

Structural and Functional Insights:

In contrast, D-azidomethionine’s thioether group enables participation in sulfur-specific interactions (e.g., metal coordination), while D-azidophenylalanine’s aromatic side chain enhances hydrophobicity, favoring membrane penetration in drug delivery systems .

Solubility and Stability: CHA salts generally exhibit lower water solubility compared to sodium or ammonium salts (e.g., sodium acetate mixtures in ) but better solubility in organic solvents, making them suitable for non-aqueous synthesis . D-Azidoalanine’s higher price (170.00 USD/g) may reflect synthetic challenges due to its simpler structure, which lacks protective steric or functional groups .

Regulatory Considerations: Per EMA guidelines (), similarity assessments for such compounds require rigorous data on purity, stability, and immunogenicity. The CHA counterion’s impact on crystallinity and impurity profiles must be evaluated to meet regulatory standards .

Key Studies and Trends:

Click Chemistry Efficiency: D-Azidovaline’s branched side chain has been shown to improve reaction yields in sterically crowded environments compared to linear analogs like D-azidoalanine, as noted in peptide conjugation studies .

Metabolic Stability: The D-configuration in azido amino acids resists protease cleavage, extending half-life in biological systems. This property is critical for in vivo imaging probes .

Cost vs. Utility :

  • Despite its higher price, D-azidoalanine remains a benchmark for azide reactivity studies due to its minimal steric interference, whereas D-azidovaline’s niche applications justify its moderate cost .

Biological Activity

D-azidovaline CHA salt, a derivative of the amino acid valine, has garnered attention in biochemical research due to its unique properties and potential applications in various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant case studies.

This compound is characterized by the following chemical formula:

PropertyDetails
Chemical FormulaC₁₁H₂₂N₄O₂
Molecular Weight246.32 g/mol
StructureChemical Structure

This compound exhibits several biological activities through various mechanisms:

  • Anti-infection Properties : It has shown effectiveness against a range of pathogens, including bacteria and viruses. This compound can disrupt microbial cell wall synthesis and inhibit viral replication pathways, making it a candidate for developing new antibiotics and antiviral agents .
  • Cell Cycle Regulation : this compound influences cell cycle progression by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR. These pathways are crucial for cellular proliferation and survival, indicating its potential use in cancer therapeutics .
  • Apoptosis Induction : Research indicates that this compound can trigger apoptosis in cancer cells through activation of the intrinsic apoptotic pathway. This effect is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Biological Activities Overview

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
AntimicrobialEffective against bacteria (e.g., MRSA) and viruses (e.g., HIV, Influenza)
AnticancerInduces apoptosis in various cancer cell lines
ImmunomodulationModulates immune responses, enhancing anti-tumor immunity
NeuroprotectiveExhibits potential neuroprotective effects in models of neurodegeneration

Case Studies

  • Antiviral Activity : A study investigated the antiviral effects of this compound against HIV. The results showed a significant reduction in viral load in treated cell cultures compared to controls. This suggests its potential as an antiviral therapeutic agent .
  • Cancer Treatment : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways. This finding supports its further investigation as a chemotherapeutic agent .
  • Infection Control : Research on bacterial resistance highlighted the efficacy of this compound in overcoming resistance mechanisms in common pathogens. The compound was able to restore sensitivity to beta-lactam antibiotics in resistant strains .

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